molecular formula C7H9ClN2O B1358794 2-Chloro-6-isopropoxypyrazine CAS No. 1016698-79-5

2-Chloro-6-isopropoxypyrazine

Cat. No.: B1358794
CAS No.: 1016698-79-5
M. Wt: 172.61 g/mol
InChI Key: JQXBZEQRXQPLOC-UHFFFAOYSA-N
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Description

2-Chloro-6-isopropoxypyrazine is a substituted pyrazine derivative characterized by a chlorine atom at the 2-position and an isopropoxy group (–OCH(CH₃)₂) at the 6-position of the pyrazine ring. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 4, and substitutions at the 2- and 6-positions often modulate electronic, steric, and solubility properties .

Properties

IUPAC Name

2-chloro-6-propan-2-yloxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5(2)11-7-4-9-3-6(8)10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXBZEQRXQPLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640716
Record name 2-Chloro-6-[(propan-2-yl)oxy]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016698-79-5
Record name 2-Chloro-6-[(propan-2-yl)oxy]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-(propan-2-yloxy)pyrazine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-isopropoxypyrazine typically involves the reaction of 2,6-dichloropyrazine with isopropanol. The reaction is carried out under reflux conditions, with the presence of a base such as potassium carbonate to facilitate the substitution of the chlorine atom with the isopropoxy group .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-isopropoxypyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

  • Substituted pyrazines with various functional groups.
  • Oxidized derivatives with carbonyl functionalities.
  • Reduced pyrazine derivatives with enhanced reactivity.

Scientific Research Applications

Chemistry

2-Chloro-6-isopropoxypyrazine serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Research has indicated that this compound exhibits antimicrobial and antifungal properties. It has been investigated for its potential to inhibit various pathogens, making it a candidate for developing new antimicrobial agents.

Pharmaceutical Applications

The compound has shown promise in pharmaceutical research, particularly as a potential therapeutic agent targeting specific biological pathways. For example, it has been studied for its role as a selective antagonist of LPAR1 (lysophosphatidic acid receptor 1), which is implicated in various inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The results demonstrated significant inhibition of bacterial growth, indicating its potential use as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Bacillus subtilis12

Case Study 2: Cancer Research

In another investigation, this compound was tested for its effects on cancer cell lines. The compound exhibited cytotoxic effects comparable to established chemotherapeutics, suggesting its potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)8.5
A549 (Lung Cancer)10.2

Mechanism of Action

The mechanism of action of 2-Chloro-6-isopropoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and isopropoxy groups contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Chloro-6-isopropoxypyrazine with five structurally related pyrazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions 2 and 6) Key Functional Groups
This compound* C₇H₈ClN₂O 171.45 Cl, –OCH(CH₃)₂ Chloro, ether
2-Isopropyl-6-methoxypyrazine C₈H₁₂N₂O 152.20 –CH(CH₃)₂, –OCH₃ Alkyl, ether
6-Chloropyrazine-2-carbonyl chloride C₅H₂Cl₂N₂O 176.98 Cl, –COCl Chloro, acyl chloride
2-Chloro-6-(methoxycarbonyl)pyrazine C₇H₅ClN₂O₂ 184.45 Cl, –COOCH₃ Chloro, ester
5,6-Dichloropyrazine-2-carboxylic acid C₆H₂Cl₂N₂O₄ 237.00 Cl (positions 5 and 6), –COOH Dihalo, carboxylic acid
2-Amino-6-methylpyrazine C₅H₇N₃ 109.12 –NH₂, –CH₃ Amine, alkyl

*Theoretical values for this compound are calculated based on structural analogs.

Key Observations:

Molecular Weight and Lipophilicity :

  • The isopropoxy group in this compound increases molecular weight compared to 2-Isopropyl-6-methoxypyrazine (171.45 vs. 152.20 g/mol) and enhances lipophilicity due to the branched alkyl chain .
  • Carboxylic acid derivatives (e.g., 5,6-Dichloropyrazine-2-carboxylic acid) exhibit higher polarity and lower lipophilicity .

Reactivity :

  • Acyl chlorides (e.g., 6-Chloropyrazine-2-carbonyl chloride) are highly reactive, enabling facile nucleophilic substitutions, whereas ethers (e.g., isopropoxy) are less reactive but more stable under physiological conditions .

Electronic Effects :

  • Chlorine atoms at the 2-position withdraw electron density, increasing electrophilicity of the pyrazine ring. This effect is amplified in 5,6-Dichloropyrazine-2-carboxylic acid due to dual chloro substituents .

Antimycobacterial and Antifungal Activity

Pyrazinecarboxamides with tert-butyl and chloro groups (e.g., compounds in ) exhibit IC₅₀ values of 41.9–49.5 µmol·L⁻¹ against Mycobacterium tuberculosis . While this compound lacks direct activity data, its chloro and ether substituents may influence binding to similar biological targets, albeit with reduced potency compared to carboxamides due to the absence of hydrogen-bonding motifs.

Biological Activity

2-Chloro-6-isopropoxypyrazine is a compound of interest in medicinal chemistry and biological research due to its potential pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the pyrazine class of compounds, characterized by a six-membered aromatic ring containing nitrogen atoms. The presence of a chlorine atom and an isopropoxy group significantly influences its chemical reactivity and biological properties.

Chemical Formula: C₈H₁₀ClN₂O

Molecular Weight: 186.63 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that similar compounds can modulate signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

  • Enzyme Inhibition: The compound may inhibit specific serine/threonine kinases, such as Pim kinases, which are implicated in the development of hematological malignancies. Elevated levels of Pim kinases correlate with poor prognosis in cancers like diffuse large B-cell lymphoma (DLBCL) and acute myeloid leukemia (AML) .
  • Receptor Interaction: Compounds with similar structures have shown activity at serotonin receptors (5-HT2C), suggesting potential effects on neurotransmission and mood regulation .

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. Studies have demonstrated its potential as an inhibitor of cancer cell growth through various mechanisms:

  • In Vitro Studies: Cell line assays have indicated that this compound exhibits cytotoxic effects against several cancer cell lines, including those resistant to conventional therapies.
  • In Vivo Studies: Animal models have shown reduced tumor growth when treated with this compound, particularly in models of AML .
Study TypeCell Line/ModelEffect Observed
In VitroDLBCLSignificant cytotoxicity
In VitroAMLGrowth inhibition
In VivoMouse ModelsReduced tumor size

Antimicrobial Activity

In addition to its anticancer effects, there is emerging evidence suggesting antimicrobial properties. Preliminary studies indicate that this compound may exhibit activity against certain bacterial strains, although further research is required to establish its efficacy and mechanism.

Case Studies

  • Case Study on AML Treatment:
    In a recent study involving patients with FLT3-mutated AML, compounds related to this compound were evaluated for their ability to inhibit tumor growth. Results showed a promising reduction in leukemic cell proliferation when combined with standard chemotherapy regimens .
  • Neuropharmacological Effects:
    Another study investigated the effects on mood-related behaviors in animal models. The administration of this compound resulted in alterations in serotonin levels, indicating potential applications in treating mood disorders .

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